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(Rac)-Salvianic Acid A Biosynthesis: A Technical Guide

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Compound of Interest		
Compound Name:	(Rac)-Salvianic acid A	
Cat. No.:	B1669797	Get Quote

This guide provides a comprehensive analysis of the biosynthetic pathways of **(Rac)-Salvianic acid A**, also known as Danshensu. It is intended for researchers, scientists, and drug development professionals interested in the production of this pharmacologically significant compound. The guide details the enzymatic steps, presents key quantitative data from various production strategies, outlines experimental protocols, and visualizes the core metabolic and regulatory pathways.

Introduction to Salvianic Acid A

Salvianic acid A, or (R)-(+)-3,4-dihydroxyphenyllactic acid, is a primary water-soluble bioactive component isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen)[1] [2]. It exhibits a wide range of pharmacological activities, including potent antioxidant, antithrombotic, and anti-inflammatory effects, making it a valuable compound for the treatment of cardiovascular and cerebrovascular diseases[1][3][4]. While traditionally obtained through extraction from plant sources, this method is often limited by low yields[2]. Consequently, significant research has focused on developing efficient biosynthetic routes for its production.

Biosynthetic Pathways of Salvianic Acid A

The biosynthesis of Salvianic acid A primarily proceeds through two distinct enzymatic pathways, starting from either L-tyrosine or L-3,4-dihydroxyphenylalanine (L-DOPA). These pathways leverage a series of enzymatic reactions, including deamination, reduction, and hydroxylation, to construct the final molecule.



Pathway from L-Tyrosine

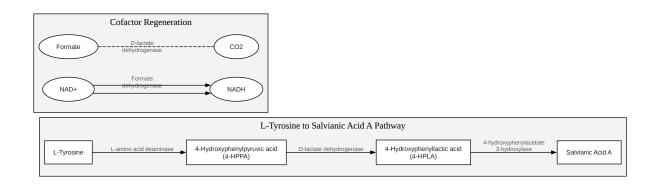
A multi-enzyme cascade system has been developed for the synthesis of Salvianic acid A from the cost-effective and stable precursor, L-tyrosine[1][2]. This pathway involves three key enzymatic steps:

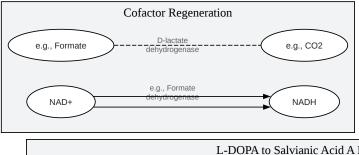
- Deamination of L-Tyrosine: The process is initiated by an L-amino acid deaminase, which converts L-tyrosine into 4-hydroxyphenylpyruvic acid (4-HPPA).
- Chiral Reduction of 4-HPPA: A D-lactate dehydrogenase then catalyzes the stereoselective reduction of the keto group in 4-HPPA to form 4-hydroxyphenyllactic acid (4-HPLA).
- Ortho-hydroxylation of 4-HPLA: Finally, a 4-hydroxyphenylacetate 3-hydroxylase introduces a hydroxyl group onto the aromatic ring of 4-HPLA to yield Salvianic acid A.

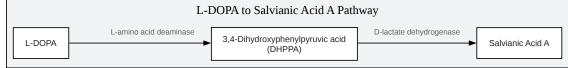
To ensure the continuous regeneration of the NADH cofactor required by the dehydrogenase, a formate dehydrogenase is often included in the system[1][2].

Due to the promiscuity of the enzymes involved, an alternative, less efficient pathway can occur where 4-HPPA is first hydroxylated to 3,4-dihydroxyphenylpyruvic acid (DHPPA), which is then reduced to Salvianic acid A. However, DHPPA is an unstable intermediate, making this route less favorable[1].

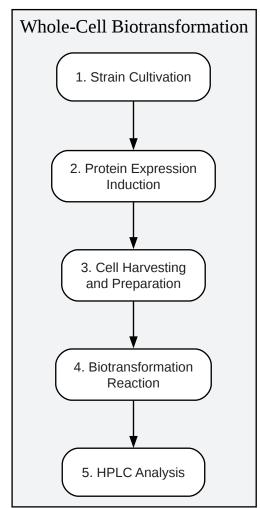


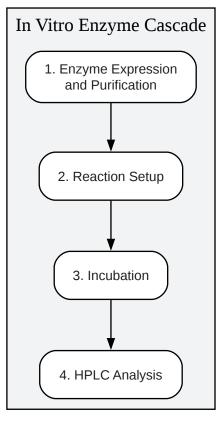




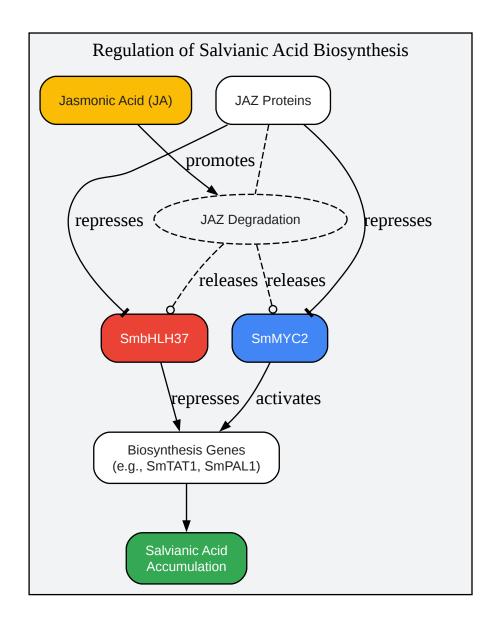












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